2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, an ethoxyphenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole derivative with phenoxyacetamide under suitable conditions, such as using a condensing agent like triethylamine in a polar solvent .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The phenoxy and ethoxy groups can be substituted under appropriate conditions, such as using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another complex organic compound with potential bioactivity.
Disilane-bridged architectures: Compounds with unique electronic properties and applications in materials science.
Uniqueness
2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is unique due to its combination of an oxadiazole ring and phenoxyacetamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C21H21N3O4/c1-3-13-22-19(25)14-27-18-8-6-5-7-17(18)20-23-21(28-24-20)15-9-11-16(12-10-15)26-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,25) |
InChI Key |
OELWRPNPYHZDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NCC=C |
Origin of Product |
United States |
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